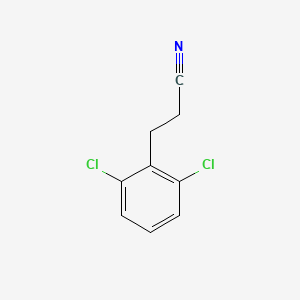

3-(2,6-Dichlorophenyl)propanenitrile

Description

3-(2,6-Dichlorophenyl)propanenitrile is an organochlorine compound featuring a propanenitrile chain attached to a 2,6-dichlorophenyl group. Its molecular formula is C₉H₇Cl₂N, with a molar mass of ~199.9 g/mol (calculated). The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals . It is commercially available from suppliers like CymitQuimica, with pricing varying by quantity (e.g., 1g for €924.00) .

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJBFZSVXLUOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(2,6-Dichlorophenyl)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions to yield diverse derivatives. For example:

- Oxidation : Can yield amides or carboxylic acids.

- Reduction : Produces primary amines.

- Substitution : Leads to various substituted phenylpropanenitriles depending on the nucleophile used.

Biological Applications

Pharmacological Research

Research indicates that 3-(2,6-Dichlorophenyl)propanenitrile exhibits potential biological activity, particularly as an inhibitor of cytochrome P450 enzymes like CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition may alter the pharmacokinetics of co-administered drugs, making this compound relevant in pharmacology and toxicology studies .

Antimicrobial and Anti-inflammatory Properties

The compound has also been explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities. Studies have shown that it interacts with specific molecular targets such as enzymes and receptors, which can modulate its biological effects.

Industrial Applications

Specialty Chemicals Production

In the chemical industry, 3-(2,6-Dichlorophenyl)propanenitrile is utilized in the production of specialty chemicals and materials. Its unique reactivity allows it to be employed in the development of new materials with tailored properties for specific applications.

Case Studies

- Inhibition Studies : Research has demonstrated that 3-(2,6-Dichlorophenyl)propanenitrile effectively inhibits human farnesyltransferase and tubulin polymerization. These findings suggest its potential as a dual inhibitor in cancer therapy .

- Synthetic Methodologies : Various synthetic routes have been explored to produce 3-(2,6-Dichlorophenyl)propanenitrile efficiently. Techniques include classical magnetic stirring and sonication methods that enhance yield and purity during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Position

3-(2-Bromophenyl)propanenitrile

- Structure : Bromine at the 2-position of the phenyl ring; nitrile functional group.

- Molecular Formula : C₉H₇BrN.

- Key Differences : Bromine’s larger atomic radius and higher electronegativity compared to chlorine alter steric and electronic effects. This may enhance reactivity in cross-coupling reactions.

- Commercial Data : Priced significantly higher than the chloro analog (1g: €1,286.00 vs. €924.00), reflecting bromine’s cost and synthetic challenges .

3-(2,6-Dichlorophenoxy)propanenitrile

- Structure: Phenoxy group (oxygen bridge) with 2,6-dichloro substitution; nitrile functional group.

- Molecular Formula: C₉H₇Cl₂NO; molar mass: 216.06 g/mol .

- Applications may diverge due to altered electronic properties .

Functional Group Variations

Propanil (N-(3,4-Dichlorophenyl) Propanamide)

- Structure : Amide functional group; 3,4-dichloro substitution on phenyl.

- Molecular Formula: C₉H₉Cl₂NO.

- Key Differences : The amide group enables hydrogen bonding, increasing water solubility. Propanil is a herbicide, suggesting that dichlorophenyl derivatives with polar functional groups may exhibit pesticidal activity. Substituent position (3,4 vs. 2,6) also impacts biological target specificity .

Dichlorophenyl Dimethylurea Derivatives

- Examples: 3-(2,6-Dichlorophenyl)-1,1-dimethylurea (CAS: Not specified).

- Structure : Urea functional group; dichlorophenyl substitution.

- Key Differences : Urea derivatives are potent herbicides (e.g., diuron), highlighting the role of dichlorophenyl groups in agrochemical activity. However, the nitrile group in 3-(2,6-Dichlorophenyl)propanenitrile offers distinct reactivity for nucleophilic additions or cyclization reactions .

Physicochemical and Commercial Comparison

Table 1: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Functional Group | Substituent Position | Price (1g) | Key Applications |

|---|---|---|---|---|---|---|

| 3-(2,6-Dichlorophenyl)propanenitrile | C₉H₇Cl₂N | ~199.9 | Nitrile | 2,6-Dichlorophenyl | €924.00 | Synthetic intermediate |

| 3-(2-Bromophenyl)propanenitrile | C₉H₇BrN | ~212.0 | Nitrile | 2-Bromophenyl | €1,286.00 | Cross-coupling reactions |

| 3-(2,6-Dichlorophenoxy)propanenitrile | C₉H₇Cl₂NO | 216.06 | Nitrile | 2,6-Dichlorophenoxy | Not listed | Polar solvent synthesis |

| Propanil | C₉H₉Cl₂NO | 218.08 | Amide | 3,4-Dichlorophenyl | Not listed | Herbicide |

Q & A

Q. What are the recommended synthetic routes for 3-(2,6-dichlorophenyl)propanenitrile, and how do reaction conditions influence yield?

The synthesis of nitrile derivatives like 3-(2,6-dichlorophenyl)propanenitrile often involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., dichlorophenyl propanenitrile derivatives) are synthesized via Knoevenagel condensation between aldehydes and active nitriles under basic conditions . Key factors include:

- Catalyst selection : Use of piperidine or ammonium acetate to enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates.

- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.

Yield variations (reported 60–85% in related studies) often stem from substituent steric effects and purity of starting materials .

Q. How can spectroscopic techniques (e.g., NMR, IR, HR-MS) be applied to characterize 3-(2,6-dichlorophenyl)propanenitrile?

- <sup>1</sup>H NMR : The aromatic protons of the 2,6-dichlorophenyl group appear as a singlet (δ 7.3–7.5 ppm due to symmetry), while the nitrile-proximal CH2 groups resonate as multiplets (δ 2.5–3.5 ppm) .

- IR : A strong absorption band near 2240 cm<sup>−1</sup> confirms the C≡N stretch .

- HR-MS : Molecular ion peaks [M+H]<sup>+</sup> at m/z 214.0523 (calculated for C9H6Cl2N) validate the molecular formula .

Q. What are the primary research applications of 3-(2,6-dichlorophenyl)propanenitrile in academic studies?

This compound serves as:

- Azo dye precursor : Its nitrile group participates in coupling reactions to synthesize disperse dyes for textile applications .

- Pharmaceutical intermediate : The dichlorophenyl moiety enhances binding affinity in bioactive molecules (e.g., antimicrobial agents) .

- Ligand in coordination chemistry : The nitrile group can coordinate with transition metals for catalyst design .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic and steric properties of 3-(2,6-dichlorophenyl)propanenitrile?

- DFT calculations : Optimized geometries reveal planarity of the dichlorophenyl ring, with bond angles (C-Cl ≈ 120°) and nitrile group orientation influencing reactivity. HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity .

- Molecular docking : Simulations show the compound’s potential to inhibit enzymes (e.g., cytochrome P450) via halogen bonding with 2,6-Cl substituents and π-stacking interactions .

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) to address yield discrepancies.

- Cross-validation : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian-optimized spectra) to confirm assignments .

- Crystallography : Single-crystal XRD (as performed for structurally similar compounds) provides definitive bond-length and angle data, resolving ambiguities in substituent effects .

Q. What experimental strategies mitigate challenges in purifying 3-(2,6-dichlorophenyl)propanenitrile?

- Chromatography : Use silica gel columns with ethyl acetate/hexane (1:4) gradients to separate nitrile derivatives from polar byproducts.

- Recrystallization : Ethanol/water mixtures (70:30) effectively remove unreacted dichlorophenyl precursors .

- Analytical standards : Compare retention times (HPLC) and mass spectra with commercially available reference materials (e.g., Sigma-Aldrich) for purity assessment .

Q. How does the steric and electronic profile of the 2,6-dichlorophenyl group influence reactivity in cross-coupling reactions?

- Steric effects : The 2,6-Cl substituents hinder nucleophilic attack at the para position, directing reactions to the nitrile or α-CH2 groups.

- Electronic effects : Electron-withdrawing Cl atoms increase the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings with boronic acids .

Methodological Considerations Table

Key Research Gaps

- Mechanistic studies : Limited data on the compound’s interactions with biological targets (e.g., enzyme inhibition kinetics).

- Environmental fate : Degradation pathways and ecotoxicity remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.